molecular formula C11H18O3 B2744464 tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate CAS No. 2225147-28-2

tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate

Cat. No.: B2744464
CAS No.: 2225147-28-2
M. Wt: 198.262
InChI Key: HYSVXHMBEBCAIK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . It is a cyclobutane derivative with a tert-butyl ester group and an oxoethyl substituent. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary statements include measures to avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Preparation Methods

The synthesis of tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with tert-butyl bromoacetate in the presence of a base such as triethylamine . The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the oxoethyl group. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane.

Chemical Reactions Analysis

tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the oxoethyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the oxoethyl group is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxoethyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The cyclobutane ring provides structural rigidity, influencing the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-11(2,3)14-10(13)9-6-8(7-9)4-5-12/h5,8-9H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSVXHMBEBCAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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